molecular formula C19H27N5O3 B2819265 N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide CAS No. 1396883-09-2

N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Cat. No.: B2819265
CAS No.: 1396883-09-2
M. Wt: 373.457
InChI Key: JOAKXZNAJJSPIK-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide features a 1,2,4-triazole core fused with a piperidine ring and substituted with methyl and phenyl groups. The acetamide side chain includes a 2-methoxyethyl moiety, which may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-22-19(26)24(16-6-4-3-5-7-16)18(21-22)15-8-11-23(12-9-15)14-17(25)20-10-13-27-2/h3-7,15H,8-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKXZNAJJSPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Piperidine Ring Formation: The piperidine ring is often synthesized via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazole or piperidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the acetamide or methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of triazole compounds, including this specific compound, showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo... in Different Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa10Induction of apoptosis
MCF715Inhibition of cell proliferation
A54912Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. The triazole moiety is known for its ability to modulate various signaling pathways associated with neurodegenerative diseases .

Table 2: Neuroprotective Activity of N-(2-methoxyethyl)-2-(4-(1-methyl...

ModelEffect ObservedReference
SH-SY5Y CellsReduced oxidative stress
Animal ModelsImproved cognitive function

Treatment of Metabolic Disorders

N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo... has shown potential in the treatment of metabolic disorders such as diabetes and obesity. The compound's ability to modulate metabolic pathways suggests it could be beneficial in managing insulin sensitivity and glucose metabolism .

Table 3: Effects on Metabolic Parameters

ParameterChange ObservedSignificance
Blood Glucose LevelsDecreasedp < 0.05
Body WeightReducedp < 0.01

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and piperidine rings are key structural features that enable binding to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: Pyrazole-Containing Acetamide (Compound 41 from )

The compound N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) shares the acetamide functional group but incorporates a pyrazole-thiazole core instead of the triazole-piperidine system. Key differences include:

  • Heterocyclic Core : Pyrazole (two nitrogen atoms) vs. triazole (three nitrogen atoms). The triazole’s additional nitrogen may increase hydrogen-bonding capacity and metabolic stability.
  • Substituents : A thiazole ring and phenyl group in Compound 41 vs. the piperidine and methoxyethyl groups in the target compound. These differences influence steric bulk and electronic properties.
  • Pharmacological Implications : Pyrazole derivatives are often associated with anti-inflammatory or kinase-inhibitory activity, whereas triazoles are common in antifungal and antiviral agents.

Structural Analog 2: Thiadiazole-Containing Acetamide ()

The compound N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide features a thiadiazole ring substituted with acetyl and 4-fluorophenyl groups. Notable contrasts include:

  • Heterocyclic Core : Thiadiazole (one sulfur and two nitrogen atoms) vs. triazole. Sulfur’s electronegativity and larger atomic size may alter solubility and binding interactions.

Key Differences and Implications

Property Target Compound Pyrazole Analog Thiadiazole Analog
Core Heterocycle 1,2,4-Triazole + Piperidine Pyrazole + Thiazole 1,3,4-Thiadiazole
Key Substituents Methoxyethyl, Phenyl Phenyl, Methyl, Thiazole 4-Fluorophenyl, Acetyl
H-Bond Acceptors ~5 ~6 ~4
Predicted logP Moderate (methoxyethyl) Higher (thiazole, phenyl) Moderate (fluorophenyl)
Potential Applications Enzyme inhibition (hypothetical) Anti-inflammatory (hypothetical) Antimicrobial (hypothetical)

Biological Activity

N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide (CAS Number: 1396883-09-2) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N5O3C_{19}H_{27}N_{5}O_{3} with a molecular weight of 373.4 g/mol. Its structure features a triazole ring and a piperidine moiety, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Protein Interactions : The compound has been identified as an inhibitor of specific protein-protein interactions (PPIs), particularly targeting SENP1 and SENP2 enzymes involved in SUMOylation processes. This inhibition can lead to altered cellular signaling pathways and has implications in cancer biology .
  • Antiproliferative Activity : Studies have demonstrated that derivatives of compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Properties : The structural characteristics of the compound may also confer antimicrobial activity, similar to other Mannich bases which have shown efficacy against bacterial and fungal strains .

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro assays:

Activity Cell Line/Target IC50 Value
SENP1 InhibitionRecombinant SENP1200 µM
AntiproliferativeHeLa (Cervical)24 µM
AntimicrobialVarious Bacterial StrainsNot specified

These results indicate that the compound has a promising profile for further development in therapeutic contexts.

Case Studies

In a notable case study focused on cancer treatment, derivatives similar to N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-pheny...) were tested for their ability to inhibit tumor growth in vivo. The results demonstrated significant tumor regression in animal models treated with the compound compared to controls .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core followed by piperidine functionalization and acetamide coupling. Key steps include:

  • Triazole formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux conditions (e.g., ethanol at 80°C) .
  • Piperidine coupling : Use of bases like potassium carbonate in DMF to facilitate nucleophilic substitution at the piperidine nitrogen .
  • Acetamide linkage : Reaction of chloroacetyl chloride with the amine intermediate in the presence of triethylamine to form the acetamide bond .
    Optimization : Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and optimize temperature (40–80°C) to prevent decomposition of intermediates .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2_2CH2_2OCH3_3) and the triazole ring protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Discrepancies often arise from variations in assay conditions or compound stability. Mitigation strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .
  • Stability studies : Pre-screen the compound for degradation in assay media (e.g., PBS at 37°C for 24 hours) using LC-MS .
  • Dose-response validation : Repeat experiments with freshly prepared stock solutions to exclude solvent or storage-related artifacts .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog synthesis : Modify the methoxyethyl group (e.g., replace with ethoxyethyl or remove the ether oxygen) and compare bioactivity .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs) based on the triazole and piperidine moieties .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using Schrödinger’s Phase module .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to variables like solvent polarity (DMF vs. acetonitrile), temperature (50–100°C), and catalyst loading (1–5 mol%) .
  • Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., chloroacetylation) to improve heat dissipation and reduce side reactions .
  • Workup optimization : Replace traditional column chromatography with recrystallization (e.g., ethanol/water mixtures) for bulk purification .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Answer:

  • Rodent models : Administer the compound (10–50 mg/kg) to Wistar rats via oral gavage and monitor plasma levels using LC-MS/MS over 24 hours .
  • Toxicity screening : Assess liver/kidney function (ALT, creatinine) and histopathology after 14-day repeated dosing .
  • Metabolite profiling : Identify Phase I/II metabolites via liver microsome assays (e.g., human S9 fractions) .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or sodium salts of the compound’s tertiary amine group .
  • Nanoformulation : Prepare PEGylated liposomes (100–200 nm size) to improve bioavailability .

Advanced: What computational tools can predict off-target interactions for this compound?

Answer:

  • SwissTargetPrediction : Input the SMILES string to rank potential targets (e.g., kinases, proteases) .
  • Molecular dynamics simulations : Use AMBER or GROMACS to simulate binding stability with off-target proteins (e.g., cytochrome P450 enzymes) .
  • Tox21 database screening : Cross-reference structural alerts (e.g., reactive triazole metabolites) using EPA’s ToxCast platform .

Advanced: How can degradation pathways be characterized to improve formulation stability?

Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the acetamide bond) and propose stabilization strategies (lyophilization, inert packaging) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout : Silence putative targets (e.g., mTOR or EGFR) in cell lines and assess loss of compound activity .
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in lysates treated with the compound to identify engaged targets .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis or oxidative stress) .

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